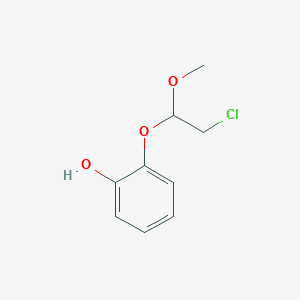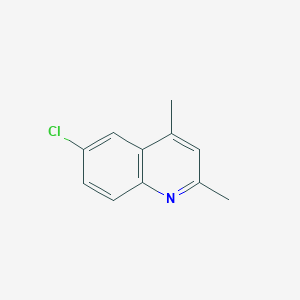
Bis(2,3-dimethylheptan-2-yl) benzene-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,3-dimethylheptan-2-yl) benzene-1,2-dicarboxylate: is a chemical compound known for its unique structure and properties. It is also referred to as 1,2-Benzenedicarboxylic acid, bis(trimethylhexyl) ester . This compound is part of the phthalate ester family, which is commonly used as plasticizers in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3-dimethylheptan-2-yl) benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with 2,3-dimethylheptanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production. The use of high-purity reactants and catalysts ensures the production of high-quality this compound .
化学反应分析
Types of Reactions
Bis(2,3-dimethylheptan-2-yl) benzene-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert it into various alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various phthalate derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
科学研究应用
Bis(2,3-dimethylheptan-2-yl) benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Studied for its potential effects on biological systems, particularly in toxicology research.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.
Industry: Widely used in the production of flexible PVC products, adhesives, and coatings.
作用机制
The mechanism of action of Bis(2,3-dimethylheptan-2-yl) benzene-1,2-dicarboxylate primarily involves its interaction with polymer chains. As a plasticizer, it inserts itself between polymer chains, reducing intermolecular forces and increasing flexibility. In biological systems, its mechanism of action is less well understood but is thought to involve interactions with cellular membranes and proteins .
相似化合物的比较
Similar Compounds
- Bis(2-ethylhexyl) phthalate (DEHP)
- Diisobutyl phthalate (DIBP)
- Dioctyl phthalate (DOP)
Uniqueness
Compared to similar compounds, Bis(2,3-dimethylheptan-2-yl) benzene-1,2-dicarboxylate offers unique properties such as enhanced thermal stability and lower volatility. These characteristics make it particularly suitable for applications requiring high-performance plasticizers .
属性
CAS 编号 |
53445-26-4 |
|---|---|
分子式 |
C26H42O4 |
分子量 |
418.6 g/mol |
IUPAC 名称 |
bis(2,3-dimethylheptan-2-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-9-11-15-19(3)25(5,6)29-23(27)21-17-13-14-18-22(21)24(28)30-26(7,8)20(4)16-12-10-2/h13-14,17-20H,9-12,15-16H2,1-8H3 |
InChI 键 |
NOQNMHGLWFRVDS-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C)C(C)(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)(C)C(C)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14653551.png)



![N-(2-Chloroethyl)-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14653563.png)


![[4-(2,2-Dimethylpropanoyl)phenyl]acetic acid](/img/structure/B14653599.png)
